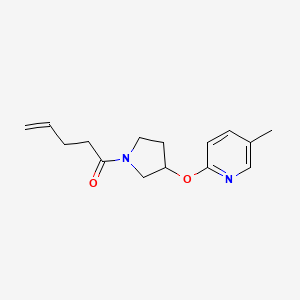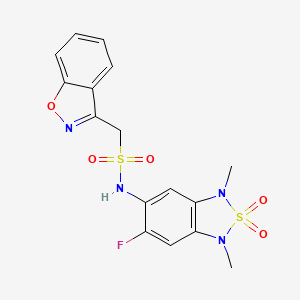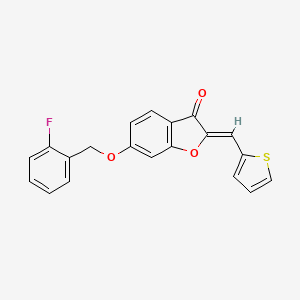
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms. The pyrrolidine ring is attached to the pyridine ring via an ether linkage (the “oxy” part of the name). The “pent-4-en-1-one” part of the name suggests the presence of a five-carbon chain with a double bond and a ketone functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, and the formation of the ether linkage, possibly through a nucleophilic substitution or addition reaction . Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the configuration of the double bond in the pent-4-en-1-one part of the molecule. The presence of the nitrogen atoms in the rings could also influence the structure through the formation of hydrogen bonds .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. The double bond could undergo addition reactions, and the ether linkage could be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ether linkage and the possibility of hydrogen bonding could affect its solubility in different solvents .科学的研究の応用
Antiviral Activity
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has been investigated for its potent antiviral properties, particularly as an inhibitor of human rhinovirus (HRV) 3C protease. The compound exhibited significant antiviral activity across a range of HRV serotypes and related picornaviruses in cell-based assays. Its mode of action involves the inhibition of HRV 3C-mediated polyprotein processing, thereby reducing viral replication. The compound's safety and tolerability were also demonstrated in phase I clinical trials, highlighting its potential as an orally bioavailable therapeutic agent for HRV infections (A. Patick et al., 2005).
Synthesis of Functionalized Indoles
The compound has been utilized in the synthesis of highly substituted indoles through the transformation of η2-β-vinylpyrrole complexes. These complexes, derived from an electrophilic addition at the β-carbon of the pyrrole ring, undergo Diels−Alder reactions to generate tetrahydroindole nuclei. This method offers a versatile approach to accessing a wide variety of functionalized indoles, which are of significant interest in medicinal chemistry and drug development (L. M. Hodges et al., 1996).
N-Heterocycle Synthesis
The compound serves as a precursor for the efficient synthesis of N-heterocycles, a class of compounds with wide-ranging applications in pharmaceuticals and agrochemicals. Microwave-assisted syntheses using alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes have been developed to prepare known and novel N-heterocycles, demonstrating the compound's utility in facilitating diverse synthetic pathways (Fernando Portela-Cubillo et al., 2008).
Water Oxidation Catalysis
Research into novel ruthenium complexes for water oxidation has also incorporated derivatives of the compound. These complexes, characterized by their well-organized dinuclear structure, show promising activity in oxygen evolution reactions, essential for water splitting and hydrogen production. The study highlights the compound's role in advancing catalytic systems for sustainable energy solutions (R. Zong & R. Thummel, 2005).
作用機序
Target of Action
Compounds with similar structures have been found to interact with copper (ii) atoms . Copper is an endogenous metal found in a plethora of enzymes , and it plays a crucial role in various biological functions such as oxidations of aryl groups, O2 transport, generation of hydrogen peroxide, methane oxidations, and others .
Mode of Action
Similar compounds have been found to bind to copper (ii) atoms in a κ2-bonding mode . The dimer is held electrostatically by bridging oxygen atoms between two copper atoms .
Biochemical Pathways
Copper coordination compounds have been used to better understand relevant biological reactions and to harness these properties for practical oxidations of organic compounds .
Pharmacokinetics
The physicochemical parameters of similar compounds have been modified to obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been used to examine the influence of the ligand on carbon monoxide release .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
将来の方向性
特性
IUPAC Name |
1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-5-15(18)17-9-8-13(11-17)19-14-7-6-12(2)10-16-14/h3,6-7,10,13H,1,4-5,8-9,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABURZDEDFLHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2876426.png)
![N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2876429.png)

![2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B2876434.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/no-structure.png)

![(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2876439.png)

![5-[[3-(Hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2876444.png)
![2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2876445.png)

![2-(2-Methoxyphenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2876447.png)

